
SCH 60057
Descripción general
Descripción
SCH 60057 es un inhibidor del receptor de neuroquinina que se puede aislar del hongo Acremonium species. Se ha identificado como un potente inhibidor de los receptores de neuroquinina, específicamente dirigidos a los receptores de neuroquinina 1 y neuroquinina 2 con valores de IC50 de 6 micromolares y 12 micromolares, respectivamente .
Aplicaciones Científicas De Investigación
SCH 60057 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como un compuesto de herramienta para estudiar la estructura y función de los receptores de neuroquinina.
Biología: Empleado en ensayos biológicos para investigar el papel de los receptores de neuroquinina en varios procesos fisiológicos.
Medicina: Se ha explorado como un posible agente terapéutico para afecciones que involucran receptores de neuroquinina, como el dolor, la inflamación y ciertos trastornos neurológicos.
Industria: Utilizado en el desarrollo de nuevos fármacos que se dirigen a los receptores de neuroquinina
Mecanismo De Acción
SCH 60057 ejerce sus efectos inhibiendo los receptores de neuroquinina. Se une a los receptores de neuroquinina 1 y neuroquinina 2, evitando la activación de estos receptores por sus ligandos naturales. Esta inhibición interrumpe las vías de señalización mediadas por los receptores de neuroquinina, lo que lleva a una reducción de las respuestas fisiológicas asociadas con estos receptores .
Análisis Bioquímico
Biochemical Properties
SCH 60057 interacts with neurokinin receptors, specifically NK1 and NK2 . It inhibits these receptors with IC50 values of 6 μM and 12 μM for NK1 and NK2, respectively . These interactions play a crucial role in its biochemical reactions.
Molecular Mechanism
This compound exerts its effects at the molecular level through its interactions with neurokinin receptors. It acts as an inhibitor for these receptors, potentially affecting the binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de SCH 60057 implica la fermentación de las especies de Acremonium. El compuesto se aísla luego a través de una serie de pasos de extracción y purificación. Las condiciones de reacción específicas y las rutas sintéticas son propietarias y no se divulgan ampliamente en la literatura .
Métodos de producción industrial
La producción industrial de this compound sigue técnicas de fermentación y aislamiento similares. El proceso está optimizado para la producción a gran escala, lo que garantiza un alto rendimiento y pureza del compuesto. Las condiciones de fermentación, incluida la temperatura, el pH y la composición de los nutrientes, se controlan cuidadosamente para maximizar la producción de this compound .
Análisis De Reacciones Químicas
Tipos de reacciones
SCH 60057 experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar en condiciones específicas para formar derivados oxidados.
Reducción: Se pueden realizar reacciones de reducción para modificar los grupos funcionales presentes en this compound.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en las reacciones que involucran this compound incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución. Las condiciones de reacción, como la temperatura, el solvente y el tiempo de reacción, se optimizan en función de la transformación deseada .
Productos principales
Los productos principales formados a partir de las reacciones de this compound dependen de las condiciones de reacción específicas y los reactivos utilizados. Las reacciones de oxidación generalmente producen derivados oxidados, mientras que las reacciones de reducción producen formas reducidas del compuesto.
Comparación Con Compuestos Similares
Compuestos similares
SB-218078: Otro inhibidor del receptor de neuroquinina con actividad inhibitoria similar.
Estaurosporina: Un inhibidor de cinasa de amplio espectro que también se dirige a los receptores de neuroquinina.
Mitoxantrona diacetato: Un compuesto con inhibición dual de los receptores de neuroquinina 1 y neuroquinina 2
Singularidad de SCH 60057
This compound es único debido a su inhibición específica de los receptores de neuroquinina 1 y neuroquinina 2 con valores de IC50 relativamente bajos. Su aislamiento de la especie Acremonium y su estructura química distinta lo diferencian aún más de otros inhibidores del receptor de neuroquinina .
Propiedades
IUPAC Name |
(2E,6E,10E)-3,7,11,15,19,23,27,31,35-nonamethylhexatriaconta-2,6,10,34-tetraene-1,15,19,23,27,31-hexol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H84O6/c1-37(2)19-13-26-41(6,47)28-15-30-43(8,49)32-17-34-45(10,51)35-18-33-44(9,50)31-16-29-42(7,48)27-14-24-39(4)22-11-20-38(3)21-12-23-40(5)25-36-46/h19,21-22,25,46-51H,11-18,20,23-24,26-36H2,1-10H3/b38-21+,39-22+,40-25+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZPKHIWZLREKGD-VEXHCKPKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(C)(CCCC(C)(CCCC(C)(CCCC(C)(CCCC(C)(CCCC(=CCCC(=CCCC(=CCO)C)C)C)O)O)O)O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCCC(C)(CCCC(C)(CCCC(C)(CCCC(C)(CCCC(C)(CCC/C(=C/CC/C(=C/CC/C(=C/CO)/C)/C)/C)O)O)O)O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H84O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
721.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzo[d][1,3]dioxol-5-yl(piperazin-1-yl)methanone hydrochloride](/img/structure/B2533287.png)
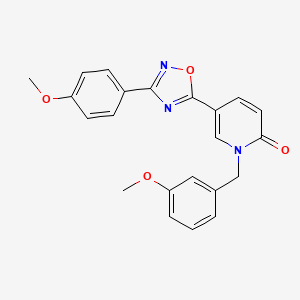
![N-(2-methoxy-5-methylphenyl)-2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2533290.png)
![5-(4-Methoxy-phenyl)-4-(3-trifluoromethyl-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B2533291.png)
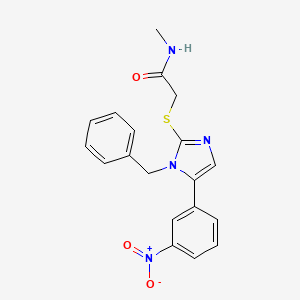
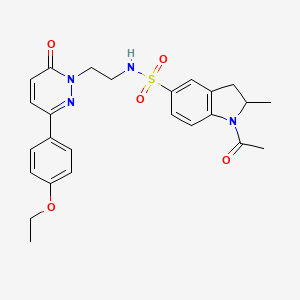
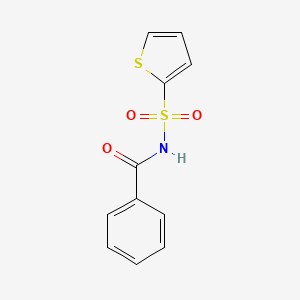
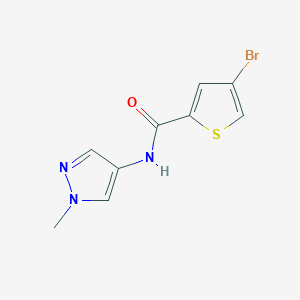

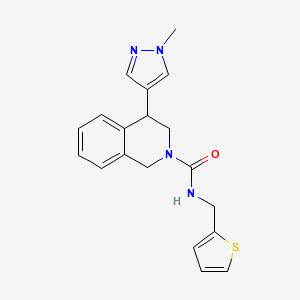
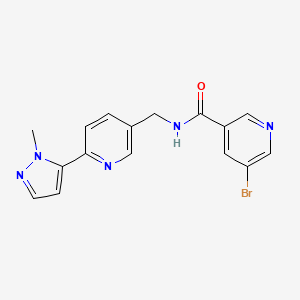
![5-Chloro-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B2533303.png)

![3-(Oxan-4-yl)-2-azaspiro[3.3]heptan-1-one](/img/structure/B2533309.png)
